molecular formula C10H8BrN B1519169 4-Bromo-8-methylquinoline CAS No. 36075-68-0

4-Bromo-8-methylquinoline

Cat. No.: B1519169
CAS No.: 36075-68-0
M. Wt: 222.08 g/mol
InChI Key: IDGLXERCZWXTCV-UHFFFAOYSA-N
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Description

4-Bromo-8-methylquinoline is a heterocyclic organic compound with the molecular formula C10H8BrN . It is a derivative of quinoline, a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods such as the Vilsmeier-Haack reaction, Friedlander synthesis, and the Skraup reaction. These methods involve the condensation of a substituted aniline with a carbonyl compound followed by cyclization to form the quinoline ring.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 222.08 .


Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It has a high GI absorption and is BBB permeant . It is soluble in water .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Quinoline Derivatives : The Knorr synthesis involves the formation of 6-bromo-quinolin-2(1H)-one, a compound related to 4-Bromo-8-methylquinoline. This process is critical in the synthesis of quinoline derivatives used in infectious disease research (Wlodarczyk et al., 2011).

  • Metal Complex Formation : 8-Methylquinoline, a related compound, reacts with metal(II) chlorides and bromides to form complexes. These have been studied for their structural properties, such as their crystallization and magnetic susceptibility (Edwards et al., 2011).

Photolabile Protecting Group

  • Photolabile Protecting Group for Carboxylic Acids : A derivative of 8-bromoquinoline has been developed as a new photolabile protecting group. This compound shows greater efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological research (Fedoryak & Dore, 2002).

Antimicrobial Applications

  • Antimicrobial Activities : Quinoline analogues, including 8-methylquinoline, have been investigated for their antimicrobial properties. This research aims to develop natural preservatives against foodborne bacteria (Kim et al., 2014).

Antiangiogenic Effects

  • Antiangiogenic Effects in Cancer Research : Certain bromoquinolin-4(1H)-ones have shown antiangiogenic effects. These compounds inhibit endothelial cell proliferation and reduce the levels of proangiogenic factors, indicating their potential in cancer therapy (Mabeta et al., 2009).

Biological Evaluation Studies

  • Biological Evaluation of Metal Complexes : Metal complexes of certain bromoquinoline derivatives have been synthesized and characterized. These complexes show promising antibacterial, antifungal, and antioxidant activities, highlighting their potential in pharmaceutical applications (Siddappa & Mayana, 2014).

Cytotoxic Studies

  • Cytotoxic Studies of Metal Complexes : Complexes derived from 8-hydroxyquinoline and its halogenated derivatives have been studied for their in vitro cytotoxicity. These studies are crucial for developing new therapeutic agents, especially in cancer treatment (Kotian et al., 2021).

Safety and Hazards

4-Bromo-8-methylquinoline is classified as a warning substance. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and avoid contacting with skin and eye .

Mechanism of Action

Scientists continue to explore its potential therapeutic applications and safety profiles . 🌟

Biochemical Analysis

Biochemical Properties

4-Bromo-8-methylquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19 . These interactions are crucial as they can affect the metabolism of other compounds and drugs within the body. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and potential drug-drug interactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It binds to the active sites of cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in decreased metabolism of substrates that are normally processed by these enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . The compound can undergo hydroxylation and other phase I metabolic reactions, leading to the formation of various metabolites. These metabolites can further participate in phase II reactions, such as conjugation with glucuronic acid or sulfate, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . This distribution pattern suggests that this compound can exert its effects on both peripheral and central tissues. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, potentially influencing its pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The compound’s localization to these organelles is likely facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Properties

IUPAC Name

4-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGLXERCZWXTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653676
Record name 4-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36075-68-0
Record name 4-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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